Naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | naphthalene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Naphthalene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-16-4, 62238-84-0 | |
| Record name | Polynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8020913 | |
| Record name | Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naphthalene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/46 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/46 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |
CAS No. |
91-20-3 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166IN72UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/QJ802C8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Structural Elucidation and Electronic Configuration Analysis of Naphthalene
Spectroscopic Probes of Naphthalene's Molecular Architecture
Spectroscopic techniques are fundamental in determining the precise three-dimensional arrangement of atoms in This compound (B1677914) and understanding its electronic environment.
X-ray diffraction analysis of solid this compound provides definitive information about its molecular and crystal structure. Early investigations established that this compound crystallizes in the monoclinic system with the space group P2₁/a. iucr.orgroyalsocietypublishing.org The crystal lattice contains two molecules per unit cell, with each molecule possessing a center of symmetry. royalsocietypublishing.org These studies confirm that the this compound molecule is planar. gla.ac.uk
The crystalline structure is primarily governed by weak van der Waals forces between the molecules, while the atoms within each molecule are held together by strong covalent bonds. iucr.org Detailed X-ray studies have allowed for precise measurements of the lattice parameters and the bond lengths within the molecule. royalsocietypublishing.orgiucr.org Unlike benzene (B151609), the carbon-carbon bond lengths in this compound are not uniform, which suggests a degree of double-bond localization. libretexts.org For instance, the bond between carbons C1 and C2 is shorter (approximately 1.36 Å) than the bond between C2 and C3 (approximately 1.42 Å). libretexts.org This variation is a direct consequence of the contributions of its different resonance structures. msu.eduquora.com
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | royalsocietypublishing.org |
| Space Group | P2₁/a | iucr.orgroyalsocietypublishing.org |
| a | 8.29 Å | royalsocietypublishing.org |
| b | 5.97 Å | royalsocietypublishing.org |
| c | 8.68 Å | royalsocietypublishing.org |
| β | 122.7° | royalsocietypublishing.org |
| Molecules per unit cell (Z) | 2 | iucr.org |
| Bond | Approximate Length | Reference |
|---|---|---|
| C1—C2 | 1.36 Å | libretexts.org |
| C2—C3 | 1.42 Å | libretexts.org |
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the hydrogen and carbon atoms in this compound. Due to the molecule's D₂h symmetry, not all atoms are chemically equivalent. samipubco.com There are two distinct sets of hydrogen atoms: four alpha (α) protons at positions 1, 4, 5, and 8, and four beta (β) protons at positions 2, 3, 6, and 7. samipubco.comvaia.com
In the ¹H NMR spectrum, these two types of protons appear as two distinct multiplets. vaia.comuobasrah.edu.iq The α-protons are more deshielded and resonate at a lower field (higher ppm value) compared to the β-protons. vaia.com This is because the α-positions are closer to the periphery of the molecule and experience a different electronic environment. vaia.com Similarly, the ¹³C NMR spectrum shows three distinct signals, corresponding to the two types of protonated carbons (α and β) and the two non-protonated carbons (C4a and C8a, also known as bridging carbons) at the ring fusion. samipubco.comchegg.com
| Nucleus | Position | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | α (1, 4, 5, 8) | 7.86 | vaia.com |
| ¹H | β (2, 3, 6, 7) | 7.49 | vaia.com |
| ¹³C | C4a, C8a | 133.6 | samipubco.com |
| ¹³C | C1, C4, C5, C8 | 128.6 | samipubco.com |
| ¹³C | C2, C3, C6, C7 | 125.9 | samipubco.com |
Aromaticity and Resonance Energy Investigations in this compound
This compound is an aromatic compound, a property conferred by its cyclic, planar structure containing 10 π-electrons, which adheres to Hückel's rule (4n+2, where n=2). The stability gained from this π-electron delocalization is quantified by its resonance energy. The experimentally determined resonance energy for this compound is approximately 61 kcal/mol. libretexts.orgstackexchange.com This value is significantly greater than that of a hypothetical structure with localized double bonds but less than twice the resonance energy of benzene (2 x 36 kcal/mol). libretexts.orgstackexchange.com
This difference indicates that the fusion of the two rings results in a less-than-additive stabilization. The resonance energy per π electron for this compound (6.1 kcal/mol) is remarkably similar to that of benzene (6.0 kcal/mol), highlighting its significant aromatic character. stackexchange.com The stability can be visualized through three main resonance contributors, which show how the π-electron density is distributed across the molecule. libretexts.orgmsu.edu The difference in bond lengths observed in X-ray studies is a physical manifestation of the unequal contributions of these resonance structures. msu.edu
Computational Approaches to this compound's Electronic Structure and Bonding
Modern computational chemistry provides powerful tools for analyzing the electronic structure and bonding in this compound, complementing experimental findings. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate molecular orbitals, charge distributions, and other electronic properties. samipubco.comsamipubco.com
These calculations confirm the planar D₂h symmetry of the molecule and provide detailed insights into its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter related to the molecule's electronic excitability. For this compound, the HOMO-LUMO gap has been calculated by DFT to be approximately 4.75 eV. samipubco.comsamipubco.com Computational studies also allow for the generation of deformation electron density maps, which visualize how electron density is redistributed upon the formation of chemical bonds within the crystal, revealing the nature of both intramolecular and intermolecular interactions. researchgate.net
| Property | Basis Set | Calculated Value (eV) | Reference |
|---|---|---|---|
| HOMO Energy | aug-cc-pVQZ | -6.13 | samipubco.com |
| HOMO-LUMO Gap | DFT/aug-cc-pVQZ | 4.75 | samipubco.comsamipubco.com |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | 4.83 | rsc.org |
Advanced Synthetic Methodologies and Chemical Transformations of Naphthalene
Industrial-Scale Naphthalene (B1677914) Synthesis Research and Process Optimization
Research into the industrial-scale synthesis of this compound is primarily driven by the need to optimize production from abundant hydrocarbon feedstocks, such as petroleum and coal tar. The principal methods involve the catalytic conversion of hydrocarbon fractions and the upgrading of less valuable alkylnaphthalenes.
Catalytic this compound Production from Hydrocarbon Feedstocks
This compound is produced industrially from various hydrocarbon streams, primarily through catalytic reforming and steam cracking processes. These methods transform aliphatic and single-ring aromatic compounds into the fused two-ring structure of this compound.
Catalytic Reforming: This process is used to convert low-octane naphthas into high-octane liquid products called reformates, which are rich in aromatic hydrocarbons. wikipedia.org The feedstock, typically a straight-run heavy naphtha with a boiling range of approximately 140°C to 205°C, is passed over a catalyst at high temperature and pressure. wikipedia.org The catalysts are often bifunctional, containing a metal component like platinum or palladium on a solid support, which promotes both rearrangement and dehydrogenation reactions. wikipedia.orgknowde.com These reactions convert linear hydrocarbons (paraffins) and cyclic alkanes (naphthenes) into aromatic compounds, including this compound. wikipedia.orgknowde.com
Steam Cracking: In this large-scale petrochemical process, hydrocarbon feedstocks such as naphtha, ethane, or liquefied petroleum gas (LPG) are thermally cracked in the presence of steam at very high temperatures, typically around 850°C. wikipedia.orghosemaster.com The process is designed to produce lighter alkenes like ethylene (B1197577) and propylene. wikipedia.org However, adjusting the process conditions, such as increasing the temperature (severity), can favor the production of aromatic compounds like benzene (B151609) and this compound. wikipedia.org The output from the cracking furnace is a complex mixture that requires extensive separation and purification to isolate this compound. hosemaster.com
Table 1: Comparison of Catalytic Production Processes for this compound
| Process | Typical Feedstock | Catalyst | Temperature (°C) | Pressure | Key Reactions |
|---|---|---|---|---|---|
| Catalytic Reforming | Heavy Naphtha | Platinum or Palladium on a solid support | High | High | Dehydrogenation, Dehydrocyclization |
| Steam Cracking | Naphtha, LPG, Ethane | None (Thermal Process) | ~850 | Low | Thermal Cracking, Dehydrogenation |
Dealkylation Processes in Aromatic Hydrocarbon Synthesis
Dealkylation is a chemical process for removing alkyl groups from molecules. In the context of this compound synthesis, hydrodealkylation is used to convert alkylated naphthalenes, such as methylnaphthalenes and ethylnaphthalenes, which are abundant in certain refinery streams, into pure this compound. google.comwikipedia.org This is a valuable upgrading process, as this compound often has higher commercial value than its alkylated derivatives. google.com
The process, often referred to as hydrodealkylation, typically involves reacting the alkylthis compound feedstock with hydrogen gas at elevated temperatures and pressures, sometimes in the presence of a catalyst. wikipedia.orgonepetro.orgtaylorandfrancis.com The reaction cleaves the alkyl-aromatic bond, replacing the alkyl group with a hydrogen atom. For example, toluene can be dealkylated to benzene and methane. wikipedia.org A similar reaction converts methylthis compound to this compound and methane. onepetro.org
Thermal hydrodealkylation is performed without a catalyst, but requires more severe conditions. onepetro.org Catalytic hydrodealkylation can proceed under milder conditions using catalysts based on chromium, molybdenum, or platinum oxides. wikipedia.orgwikipedia.org One patented process describes a two-stage method where a methylthis compound-containing fraction is first hydrogenated and desulfurized, and then passed over a dehydrogenation-dealkylation catalyst, such as activated carbon, at temperatures between 800°F and 1100°F (approx. 427°C to 593°C). google.com
Table 2: Typical Operating Conditions for Hydrodealkylation of Alkylnaphthalenes
| Parameter | Thermal Hydrodealkylation onepetro.org | Catalytic Hydrodealkylation google.com |
|---|---|---|
| Feedstock | Toluene, Alkylthis compound Concentrate | Methylthis compound-containing fraction |
| Catalyst | None | Activated Carbon |
| Temperature | 640–740 °C | 427–593 °C (800–1100 °F) |
| Pressure | 400–1000 psig (approx. 27–69 bar) | Atmospheric to several hundred pounds |
| H₂:Hydrocarbon Ratio | 4:1 to 12:1 | N/A |
Formation Mechanisms under High-Temperature and Combustion Conditions
This compound is a common polycyclic aromatic hydrocarbon (PAH) formed during the incomplete combustion of organic materials. uoa.gr Its formation is a key step in the growth of larger PAHs and soot. bohrium.com Several complex chemical pathways have been identified that describe the synthesis of the first two-ring aromatic structure from smaller molecules and radicals in high-temperature environments like combustion flames. acs.orgnih.gov
The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a widely accepted model for the growth of aromatic rings in combustion environments. osti.govrsc.orgresearchgate.net This mechanism describes a sequential process that builds larger aromatic structures starting from a single aromatic ring, such as benzene. bohrium.comosti.gov
The process for forming this compound from a phenyl radical (C₆H₅) generally follows these steps:
First Acetylene (B1199291) Addition: A phenyl radical reacts with an acetylene molecule (C₂H₂) to form a C₈H₇ radical intermediate. osti.gov
Second Acetylene Addition: This C₈H₇ radical then reacts with a second acetylene molecule, forming a C₁₀H₉ intermediate. osti.gov
Cyclization and Dehydrogenation: The C₁₀H₉ intermediate undergoes an intramolecular addition (cyclization) where the side chain attaches to the phenyl ring, followed by the elimination of a hydrogen atom to form the stable, fused two-ring structure of this compound (C₁₀H₈). osti.gov
Variations of this pathway, such as the Bittner-Howard and Frenklach routes, propose different intermediate radical structures but follow the same fundamental principle of sequential acetylene addition and ring closure. osti.govrsc.org The HACA mechanism is considered a dominant pathway for this compound formation, particularly at temperatures below 1650 K. acs.org
Alternative to sequential additions, this compound can be formed through the direct combination of smaller cyclic radicals. wikipedia.org These pathways involve the reaction of two radicals, which then rearrange and stabilize to form the fused aromatic structure.
Key radical recombination routes include:
Cyclopentadienyl (B1206354) Radical Recombination: The self-reaction of two cyclopentadienyl radicals (c-C₅H₅) is a significant pathway. acs.orgnih.gov The radicals combine to form a C₁₀H₁₀ adduct, which then undergoes complex rearrangements and hydrogen elimination to yield this compound. osti.gov This pathway is predicted to be a major contributor to this compound production at lower combustion temperatures (below 1000 K). nih.govresearchgate.net
Benzyl (B1604629) and Propargyl Radical Reaction: The reaction between a benzyl radical (C₇H₇) and a propargyl radical (C₃H₃) has also been proposed as a potential source of this compound in flames. acs.orgnih.gov
The phenyl radical (C₆H₅) can react with various unsaturated, non-aromatic molecules to initiate the formation of the second ring. acs.orgnih.gov These reactions provide a direct route to a C₁₀ hydrocarbon skeleton that can subsequently cyclize and aromatize.
Important reactions in this category include:
Reaction with Vinylacetylene: The phenyl radical can add to vinylacetylene (C₄H₄) to form intermediates that lead to this compound. uoa.gracs.org
Reaction with 1,3-Butadiene: The reaction of a phenyl radical with 1,3-butadiene (C₄H₆) has been shown to form dihydrothis compound. acs.orgresearchgate.net This molecule is a direct precursor that can readily dehydrogenate to form this compound under combustion conditions. acs.orgnih.gov The initial addition of the phenyl radical to the butadiene molecule is barrierless, forming a radical adduct that isomerizes through ring closure and then eliminates a hydrogen atom. researchgate.net
Laboratory-Scale Synthesis of Substituted this compound Derivatives
The construction of substituted this compound frameworks on a laboratory scale has been significantly advanced through the development of sophisticated synthetic methodologies. These strategies offer precise control over substitution patterns, enabling the synthesis of complex this compound derivatives with a wide range of functionalities. Key among these are metal-catalyzed coupling and annulation reactions, acid-catalyzed transformations, and various cycloaddition and carboannulation strategies.
Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis has become an indispensable tool for the efficient and selective synthesis of polysubstituted naphthalenes. dntb.gov.ua Catalysts based on palladium, copper, zinc, iron, rhodium, and platinum have been extensively explored for their ability to facilitate the formation of the this compound core through various mechanistic pathways, including cross-coupling, annulation, and C-H activation.
Palladium-Catalyzed Synthesis of this compound Scaffolds
Palladium-catalyzed reactions are among the most powerful and versatile methods for constructing highly substituted this compound derivatives. A prominent strategy involves the palladium-catalyzed carboannulation of internal alkynes with appropriately substituted aryl halides. nih.gov This approach allows for the formation of two new carbon-carbon bonds in a single synthetic operation, providing rapid access to complex this compound cores. researchgate.net
The reaction typically employs an o-(2-alkenyl)aryl halide as the starting material, which undergoes a palladium-catalyzed annulation with an internal alkyne. nih.gov The process is tolerant of a variety of functional groups and consistently produces highly substituted naphthalenes in excellent yields. researchgate.net A fluorous, oxime-based palladacycle has been developed as an efficient and reusable precatalyst for these carbo- and heteroannulation reactions in an aqueous medium. rsc.orgfao.org
A proposed mechanism for this transformation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular insertion of the tethered alkene and reductive elimination of the palladium catalyst furnishes the this compound product.
In a related dearomative approach, naphthalenes can act as masked conjugated dienes in a palladium-catalyzed 1,4-difunctionalization reaction. This tandem Heck/Suzuki coupling sequence allows for the synthesis of 1,4-dihydrothis compound-based spirocyclic compounds with high regio- and diastereoselectivity. researchgate.net Density functional theory (DFT) calculations have suggested that the exergonic dearomative insertion of a this compound double bond is a key step that outcompetes direct Suzuki coupling. researchgate.net
Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives
| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-(2-alkenyl)aryl iodide | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | 1,2,4-Trisubstituted this compound | 86 | nih.gov |
| o-(2-alkenyl)aryl bromide | 1-Phenyl-1-propyne | Pd(dba)₂ / P(o-tol)₃ | Regioisomeric Naphthalenes | 75-90 | nih.gov |
| N-(2-iodophenyl)-N-methyl-1-naphthamide | Dimethyl malonate | PdCl₂ / rac-L3 / Ag₃PO₄ | Spirooxindole | 90 | nih.gov |
| N-(2-bromophenyl)-N-methyl-1-naphthamide | Phenylboronic acid | Pd(OAc)₂ / SPhos | 1,4-Diarylated Dihydrothis compound | 90 | researchgate.net |
Copper- and Zinc-Catalyzed Benzannulation Approaches
Copper and zinc catalysts offer alternative and often more economical approaches to the synthesis of substituted naphthalenes. An efficient method for the preparation of polysubstituted this compound derivatives involves the iron(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes or in situ generated enols. rsc.orgrsc.org While primarily iron-catalyzed, this methodology can be adapted for zinc catalysis. Specifically, poly-substituted 1,2-dihydrothis compound derivatives can be obtained through the Zn(II)-catalyzed cyclization of 2-(2-oxo-alkyl)benzketones with alkenes. rsc.orgrsc.org
Copper-catalyzed methodologies have also been developed for the synthesis of this compound derivatives. These reactions often proceed through different mechanistic pathways compared to their palladium counterparts. For instance, copper-catalyzed asymmetric radical 1,2-carboalkynylation of alkenes with alkyl halides and terminal alkynes provides access to chiral alkyne-containing building blocks that can be further elaborated into this compound systems. nih.gov A cinchona alkaloid-derived multidentate N,N,P-ligand is crucial in these reactions to promote efficient radical generation and suppress undesired side reactions like Glaser coupling. nih.gov
Table 2: Examples of Copper- and Zinc-Catalyzed Reactions for this compound Precursors
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(2-oxo-alkyl)benzketone | Alkene | Zn(OTf)₂ | 1,2-Dihydrothis compound | up to 90 | rsc.orgrsc.org |
| Styrene | tert-Butyl iodoacetate | Cu(OTf)₂ / Ligand | Chiral alkyne | 95 | nih.gov |
| 1,6-enyne | α-carbonyl alkyl bromide | Cu(MeCN)₄PF₆ | Bicyclic system | 85 | rsc.org |
Iron, Rhodium, and Platinum-Catalyzed Methodologies
Iron, rhodium, and platinum catalysts provide unique and powerful strategies for the synthesis of this compound derivatives, often through mechanisms involving C-H activation or hydroarylation.
Iron-catalyzed benzannulation reactions of 2-alkylbenzaldehydes and alkynes have been developed as an efficient and practical route to naphthalenes. nih.gov This Fe(III)-catalyzed process utilizes inexpensive catalysts, tolerates a wide range of substrates, and proceeds under mild reaction conditions. nih.gov The reaction involves the benzannulation of 2-(2-oxoethyl)-benzaldehydes with alkynes. nih.gov
Rhodium-catalyzed methods often leverage C-H activation to construct the this compound framework. An efficient protocol for the synthesis of larger condensed arenes involves the rhodium(III)-catalyzed undirected double C-H functionalization of aromatic hydrocarbons with internal alkynes. thieme-connect.comresearchgate.net This reaction uses a readily available [Cp*RhI₂]ₙ catalyst and a copper(II) acetate oxidant. The addition of trifluoroacetic acid has been shown to have a significant positive impact on reaction selectivity and yield. thieme-connect.com This methodology is effective for both dialkyl- and diarylacetylenes.
Platinum-catalyzed synthesis of naphthalenes can be achieved through the intramolecular hydroarylation of aryl enynes. nih.govacs.org This selective Pt-catalyzed 6-endo intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates yields functionalized naphthalenes with hydrogen, alkyl, alkenyl, aryl, or heteroaryl groups at the 4-position and an ethoxycarbonyl group at the 2-position. nih.govacs.org Platinum catalysts are also effective for the intramolecular hydroarylation of allenyl arenes to produce 1,4-dihydronaphthalenes. nih.gov
Table 3: Overview of Iron, Rhodium, and Platinum-Catalyzed this compound Synthesis
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Iron(III) | Benzannulation | 2-(2-oxoethyl)-benzaldehydes and alkynes | Inexpensive catalyst, mild conditions, broad scope | nih.gov |
| Rhodium(III) | Double C-H Functionalization | Arenes and internal alkynes | Undirected C-H activation, high efficiency | thieme-connect.comresearchgate.net |
| Platinum(II) | Intramolecular Hydroarylation | Aryl enynes | Selective 6-endo cyclization, functional group tolerance | nih.govacs.org |
Lewis Acid and Brønsted Acid Catalyzed Transformations
Acid catalysis provides a metal-free alternative for the synthesis of this compound derivatives, often proceeding through rearrangement or cycloaromatization pathways.
Lewis acid catalysis has been successfully employed in the rearrangement of vinylcyclopropenes to construct this compound skeletons. acs.orgnih.govacs.org The chemoselectivity of this reaction is highly dependent on the choice of Lewis acid. For instance, when boron trifluoride etherate (BF₃·OEt₂) is used as the catalyst, naphthalenes are the major products formed in good yields. acs.orgacs.org In contrast, the use of copper(II) triflate (Cu(OTf)₂) favors the formation of indene derivatives. acs.orgacs.org The proposed mechanism for this compound formation involves the generation of a Brønsted acid in situ, which protonates the vinylcyclopropene, leading to a cascade of rearrangements and a final Friedel-Crafts type cyclization to yield the aromatic this compound core. thieme-connect.com
Brønsted acid catalysis is effective for tandem cycloaromatization reactions to produce complex polycyclic aromatic hydrocarbons containing the this compound moiety. tsukuba.ac.jpoup.com Naphthalenes bearing two acetal moieties connected by a methylene-2,1-phenylene group can undergo regioselective tandem cycloaromatization. tsukuba.ac.jpoup.com This reaction is efficiently catalyzed by a catalytic amount of trifluoromethanesulfonic acid (TfOH) in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), a cation-stabilizing solvent. tsukuba.ac.jp This protocol allows for the selective synthesis of various ortho-fused six-hexagon benzenoids in excellent yields. tsukuba.ac.jp
Table 4: Comparison of Lewis and Brønsted Acid-Catalyzed this compound Synthesis
| Catalyst Type | Reaction | Substrates | Catalyst Example | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Lewis Acid | Rearrangement | Vinylcyclopropenes | BF₃·OEt₂ | Naphthalenes | 55-70 | acs.orgthieme-connect.com |
| Brønsted Acid | Tandem Cycloaromatization | This compound-based bisacetals | TfOH in HFIP | ortho-Fused Benzenoids | up to 99 | tsukuba.ac.jp |
Cycloaddition and Carboannulation Strategies
Cycloaddition and carboannulation reactions are powerful strategies for the convergent synthesis of the this compound ring system. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and widely used method for this purpose.
The Diels-Alder reaction of isobenzofurans with various dienophiles provides a direct route to this compound derivatives. acs.orgresearchgate.net Isobenzofurans, which are often generated in situ due to their high reactivity, can react with dienophiles like tetrathiafulvalene. acs.org The resulting cycloadducts can then be converted to 1,4-diaryl substituted naphthalenes through acid-mediated cleavage. acs.org This strategy is also applicable to the synthesis of more complex systems like fluoranthenes and fluorenones. acs.orgresearchgate.net Unstabilized isobenzofurans can be generated from phthalans through oxidation with p-chloranil, which then undergo intramolecular Diels-Alder reactions to form polycyclic structures that can be precursors to functionalized naphthalenes. nih.govsemanticscholar.org
Another effective cycloaddition strategy involves the reaction of 2-pyrones with aryne intermediates generated from o-silylaryl triflates. rsc.org This [4+2] cycloaddition is followed by a decarboxylative aromatization to yield multisubstituted naphthalenes. This method is highly versatile and can be used to synthesize naphthalenes bearing diverse functionalities, including 1,2,3-triazole moieties. rsc.org
Visible-light energy-transfer catalysis has emerged as a modern approach for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes. nih.gov This method allows for the construction of bicyclo[2.2.2]octa-2,5-diene scaffolds from abundant this compound feedstocks under mild conditions. nih.gov
Table 5: Examples of Cycloaddition Reactions for this compound Synthesis
| Diene | Dienophile/Partner | Reaction Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Diarylbenzo[c]furan | Tetrathiafulvalene | Heat, then Triflic acid | 1,4-Diaryl this compound | - | acs.org |
| 2-Pyrone | Aryne intermediate | CsF, MeCN | Multisubstituted this compound | up to 95 | rsc.org |
| This compound | Styrene | Visible light, Sensitizer | Bicyclo[2.2.2]octa-2,5-diene | up to 99 | nih.gov |
Electrochemical and Electroannulation Protocols
Electrochemical methods offer a sustainable and powerful alternative to conventional synthetic routes for this compound derivatives, often proceeding under mild conditions without the need for stoichiometric chemical oxidants.
A notable electrochemical strategy involves the [4+2] annulation-rearrangement-aromatization of styrenes. This metal- and oxidant-free electrolysis provides a single-step construction of multi-substituted this compound blocks. The reaction is believed to proceed through a dehydrodimer intermediate formed via a [4+2] cycloaddition, which then undergoes oxydehydrogenation to a carbon cation, followed by rearrangement and aromatization to yield the final this compound product.
Another significant advancement is the electrochemical dehydrogenative sp2-coupling of naphthols. This process, particularly effective in flow electrolysis systems, can lead to the formation of novel polycyclic naphthalenone motifs. The solvent plays a crucial role in controlling the reaction's outcome; for instance, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been identified as a key parameter for the formation of specific polycyclic structures, likely through the formation of a solvent cage that influences the cyclization pathway. This method is highly diastereoselective and provides access to complex structures that are similar to bioactive natural products.
| Electrochemical Method | Starting Materials | Key Features | Products | Reference |
| [4+2] Annulation-Rearrangement-Aromatization | Styrenes | Metal-free, oxidant-free, single-step | Multi-substituted naphthalenes | acs.org |
| Dehydrogenative sp2-Coupling | Naphthols | Flow electrolysis, solvent-controlled, high diastereoselectivity | Polycyclic naphthalenones | nih.gov |
Rearrangement Reactions for this compound Core Formation
Rearrangement reactions provide elegant and often intricate pathways to the this compound core, transforming existing molecular frameworks into the desired bicyclic aromatic system.
Claisen Rearrangement: The Claisen rearrangement of aryl allyl ethers is a classic pericyclic reaction that has been adapted for this compound synthesis. For instance, the rearrangement of cinnamyloxynaphthalenes can be influenced by solvent polarity. In non-polar solvents like decalin, the reaction proceeds via a typical Claisen rearrangement. However, in polar solvents such as diethylene glycol, intermolecular rearrangements can compete, leading to different product distributions. Tandem protocols involving a Claisen rearrangement followed by an ene reaction have also been developed for the synthesis of polysubstituted naphthalenes from readily available precursors like isovanillin. nih.gov
Thermal and Acid-Catalyzed Rearrangements: Thermal rearrangements, such as the isomerization of azulene to this compound, represent a fundamental transformation of aromatic hydrocarbons. wikipedia.org While this specific reaction requires high temperatures, it highlights the inherent stability of the this compound scaffold. More synthetically useful are Lewis acid-catalyzed rearrangements of vinylcyclopropenes. The choice of the Lewis acid catalyst can dictate the reaction pathway, leading to either this compound or indene skeletons under mild conditions. acs.org For example, stronger Lewis acids can promote a σ-bond cleavage that, followed by a Friedel-Crafts reaction, results in the formation of the this compound ring system.
Aromatic Cope Rearrangement: The Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift of a 1,5-diene, can also be employed in its aromatic variant. While less common, this reaction has been used in cascade sequences, for instance, following a metallocarbene [2+1] cycloaddition, to construct complex polycyclic systems containing a this compound moiety. The aromaticity of the system presents a kinetic and thermodynamic barrier that often requires elevated temperatures for the rearrangement to proceed.
| Rearrangement Type | Precursor Type | Key Conditions/Features | Reference |
| Claisen Rearrangement | Cinnamyloxynaphthalenes | Solvent-dependent pathway | scirp.org |
| Lewis Acid-Catalyzed Rearrangement | Vinylcyclopropenes | Catalyst-dependent chemoselectivity (this compound vs. Indene) | acs.org |
| Thermal Rearrangement | Azulene | High temperature isomerization | wikipedia.org |
| Aromatic Cope Rearrangement | 1,5-dienes with an aromatic component | Often requires thermal conditions; used in cascade reactions | nih.gov |
Cross-Dehydrogenative Coupling Investigations
Cross-dehydrogenative coupling (CDC) has emerged as a highly atom- and step-economical strategy for the formation of C-C and C-heteroatom bonds, directly from two C-H bonds. In the context of this compound synthesis and functionalization, electrochemical CDC methods have shown particular promise.
An electrochemical dehydrogenative homo- and cross-coupling of weakly activated naphthalenes has been developed, operating free of exogenous transition metals and chemical oxidants. A key factor in the success of this method is the suppression of electropolymerization of the aromatic rings, which can be achieved through careful selection of the anode material. This approach allows for the synthesis of a range of binaphthyl and this compound-aryl scaffolds in good yields. The reaction is scalable and offers a greener alternative to traditional cross-coupling methods that require pre-functionalized starting materials.
For instance, the cross-dehydrogenative coupling of an alkyl-substituted this compound with another aromatic compound can be achieved, although in some cases, a mixture of isomers may be formed. The compatibility of this method with various aromatic and heteroaromatic partners highlights its potential for the rapid generation of molecular diversity.
Radical-Mediated Synthesis Pathways
Radical-mediated reactions offer unique pathways for the construction of the this compound ring system, often proceeding through mechanisms distinct from traditional ionic or pericyclic reactions.
One intriguing pathway involves the barrierless and exoergic reaction between the phenyl radical and vinylacetylene. This reaction, which can occur at low temperatures, is proposed to be a key step in the formation of this compound in the interstellar medium and challenges the conventional understanding that polycyclic aromatic hydrocarbon formation requires high temperatures. The reaction proceeds through a van der Waals complex and a submerged barrier in the entrance channel.
In a synthetic laboratory context, a cascade radical addition/cyclization of 2-vinylanilines with alkynes provides a metal-free route to biologically relevant this compound derivatives. In this transformation, diazonium salts, generated in situ from the 2-vinylanilines, serve as efficient aryl radical precursors. This radical cascade approach allows for the construction of the this compound core with concomitant introduction of functional groups.
Heteroatom Transmutation for this compound Analogs
Skeletal editing of heteroaromatic compounds through heteroatom transmutation is a powerful and innovative strategy for the synthesis of carbocyclic aromatic systems like this compound. A notable example is the nitrogen-to-carbon single-atom transmutation in isoquinolines.
This method is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium ylide as the carbon source to furnish a wide range of substituted naphthalenes. The key to this transformation is the formation of a triene intermediate through ring-opening of the isoquinoline, which then undergoes a 6π-electrocyclization and subsequent elimination to afford the this compound product. This strategy is not only efficient for the synthesis of diverse this compound derivatives but also enables the facile synthesis of ¹³C-labeled naphthalenes using a commercially available ¹³C-labeled phosphonium ylide. The reaction tolerates a variety of functional groups on the isoquinoline starting material, making it a versatile tool for late-stage modification and the synthesis of complex this compound-containing molecules.
| Starting Material | Reagent | Key Transformation | Advantages | Reference |
| Isoquinolines | Methyltriphenylphosphonium bromide | Nitrogen-to-carbon single-atom transmutation | Mild conditions, broad substrate scope, access to isotopically labeled naphthalenes | wikipedia.org |
Regioselective Synthesis and Functionalization of this compound Rings
The ability to control the regioselectivity of substitution on the this compound core is crucial for the synthesis of specific isomers with desired properties. Traditional electrophilic aromatic substitution reactions on this compound can often lead to mixtures of products. Consequently, modern synthetic methods have focused on achieving high regioselectivity through various strategies.
Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalenes. By employing a directing group, it is possible to selectively activate and functionalize specific C-H bonds at positions that are otherwise difficult to access. This strategy has been successfully applied to introduce a wide range of functional groups at various positions of the this compound ring.
Another approach to regioselective synthesis involves the electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols. This method allows for the preparation of a wide variety of substituted naphthalenes under mild reaction conditions. The regioselectivity is controlled by the substitution pattern of the starting material, and the reaction accommodates various functional groups. For example, 6-endo-dig electrophilic cyclization using reagents like iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS) can lead to the formation of highly substituted and regiochemically defined naphthalenes and 2-naphthols.
Synthesis of this compound-Containing Natural Product Scaffolds
This compound-containing natural products exhibit a wide range of biological activities, making them attractive targets for total synthesis. The development of efficient synthetic routes to these complex molecules often relies on the application of modern synthetic methodologies.
Dieckmann-type cyclization reactions have also been employed in the synthesis of alkyl-substituted naphthoquinones and naphthalenes, which serve as precursors for various natural products. The subsequent benzylic oxidation of these intermediates is a critical step in accessing the final natural product targets.
| Natural Product | Key Synthetic Strategy | Starting Material | Reference |
| Dehydrocacalohastine | Regioselective C-H methylation | 1-Bromonaphthalen-2-ol | nih.gov |
| Musizin | Regioselective C-H methylation | This compound-1,8-diol | nih.gov |
| Alkyl-substituted Naphthoquinones | Dieckmann-type cyclization | Substituted phenylacetic acid derivatives | acs.org |
Reaction Mechanisms and Reactivity Patterns of Naphthalene
Electrophilic Aromatic Substitution (EAS) Regioselectivity and Kinetics
Naphthalene (B1677914) is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). researchgate.net This increased reactivity is due to the ability of the fused ring system to better stabilize the intermediate carbocation (arenium ion) formed during the reaction. The substitution pattern is highly regioselective, with a strong preference for reaction at the C1 (alpha) position over the C2 (beta) position.
This preference is explained by the resonance structures of the carbocation intermediate. researchgate.net When an electrophile attacks the alpha-position, two resonance structures can be drawn for the resulting arenium ion while preserving one intact benzene ring. mdpi.com In contrast, attack at the beta-position allows for only one such resonance structure. mdpi.com The intermediate with more resonance structures that retain a full benzene ring is more stable, leading to a lower activation energy for the alpha-substitution pathway. researchgate.netmdpi.com Consequently, alpha-substitution is the kinetically favored process. mdpi.com
Nitration and Sulfonation Reaction Pathways
Nitration: The nitration of this compound is typically carried out with a mixture of nitric acid and sulfuric acid. numberanalytics.com This reaction predominantly yields 1-nitrothis compound (B515781), often with high selectivity (around 90-95%), and a smaller amount of 2-nitrothis compound. researchgate.net The reaction is fast and highly exothermic. acs.org The kinetic equation for the nitrous acid-catalyzed nitration of this compound can be complex, with evidence for terms that are both first and second order with respect to this compound, suggesting a mechanism that can involve a dimeric radical cation. numberanalytics.comnumberanalytics.com The strong preference for the formation of the 1-nitro isomer is a classic example of kinetic control, driven by the greater stability of the intermediate formed during alpha-attack. researchgate.net
Sulfonation: The sulfonation of this compound with concentrated sulfuric acid is a notable exception to the general rule of alpha-substitution preference and demonstrates the principles of kinetic versus thermodynamic control. wikipedia.orgrsc.org The regioselectivity of this reaction is highly dependent on the reaction temperature. youtube.com
Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is this compound-1-sulfonic acid. wikipedia.orgyoutube.com This product is formed faster because the activation energy for the attack at the alpha-position is lower. wikipedia.orgrsc.org
Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the reaction is under thermodynamic control, and the major product is this compound-2-sulfonic acid. wikipedia.orgyoutube.com Sulfonation is a reversible reaction. mdpi.com At elevated temperatures, the initially formed 1-sulfonic acid can revert to this compound, which can then be sulfonated again. The 2-sulfonic acid isomer is thermodynamically more stable due to reduced steric hindrance between the bulky sulfonic acid group and the hydrogen atom at the C8 position, which is present in the 1-isomer. mdpi.comwikipedia.org Over time at higher temperatures, the equilibrium shifts to favor the formation of the more stable this compound-2-sulfonic acid. mdpi.com
| Reaction Temperature | Control Type | Major Product | Reason for Selectivity |
|---|---|---|---|
| ~80°C | Kinetic | This compound-1-sulfonic acid | Lower activation energy for α-attack wikipedia.orgrsc.org |
| ~160°C | Thermodynamic | This compound-2-sulfonic acid | Greater thermodynamic stability (less steric hindrance) mdpi.comwikipedia.org |
Oxidative Transformation Pathways of this compound
This compound can be oxidized by various methods, leading to a range of important industrial chemicals and atmospheric transformation products.
Atmospheric Oxidation by Reactive Species (e.g., Hydroxyl Radicals)
In the atmosphere, this compound is primarily degraded by reaction with hydroxyl (•OH) radicals. acs.org this compound is the most abundant polycyclic aromatic hydrocarbon (PAH) in urban air, and its oxidation contributes to the formation of secondary organic aerosol (SOA). acs.orgcopernicus.orgcopernicus.org The reaction is initiated by the addition of the •OH radical to the this compound ring, predominantly at the C1 position, forming a C10H8-1-OH radical. rsc.orgresearchgate.net This is followed by the addition of molecular oxygen (O2) to form a peroxy radical. rsc.org The subsequent reactions of this peroxy radical can lead to a variety of products, with the specific pathways influenced by factors like the concentration of nitrogen oxides (NOx). copernicus.orgrsc.org
Photo-oxidative Degradation Mechanisms
The degradation of this compound can be initiated or enhanced by light. Photo-oxidative degradation can occur when this compound, often adsorbed on particulate matter like silica (B1680970), is irradiated with UV light in the presence of species like nitrites, which can photolyze to produce hydroxyl radicals. researchgate.net Studies have shown that secondary organic aerosols produced from this compound oxidation are sensitive to photochemistry, leading to rapid degradation of high-molecular-weight compounds and altering the aerosol's chemical composition and physical properties. rsc.orgrsc.org this compound endoperoxides, formed through photosensitized oxygenation, can undergo thermal cycloreversion to release singlet oxygen. acs.org
Formation of Oxygenated Intermediates and Products
The oxidation of this compound yields a complex mixture of oxygenated products. Gas-phase oxidation by •OH radicals can lead to ring-cleavage products, with 2-formylcinnamaldehyde being a major product. rsc.orgresearchgate.net Other identified intermediates and products from atmospheric oxidation include naphthols, nitronaphthalenes, and various C8 to C10 compounds. acs.orgcopernicus.org
Industrial oxidation, often using a vanadium pentoxide catalyst at high temperatures, converts this compound to phthalic anhydride (B1165640), a crucial industrial intermediate. wikipedia.org Oxidation with other reagents like chromium trioxide can yield 1,4-naphthoquinone. maxbrainchemistry.comnih.gov The enzymatic oxidation by certain bacteria, such as Pseudomonas sp., proceeds via a dioxygenase enzyme to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydrothis compound. nih.gov
| Oxidizing Condition/Reagent | Major Product(s) | Context |
|---|---|---|
| Atmospheric •OH radical | 2-Formylcinnamaldehyde, Phthalic anhydride, Naphthols, SOA copernicus.orgrsc.org | Atmospheric Chemistry |
| O2 / V2O5 (catalyst) | Phthalic anhydride wikipedia.org | Industrial Synthesis |
| CrO3 / Acetic Acid | 1,4-Naphthoquinone maxbrainchemistry.com | Laboratory Synthesis |
| Pseudomonas sp. (this compound dioxygenase) | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydrothis compound nih.gov | Biotransformation |
Reduction Chemistry of this compound
This compound can be reduced to form several hydrogenated derivatives, with the product depending on the specific reducing agent and reaction conditions. youtube.com
Birch Reduction: Reaction with sodium in liquid ammonia (B1221849) and an alcohol like ethanol (B145695) (a Birch reduction) typically reduces one of the rings, yielding 1,4-dihydrothis compound (B28168). maxbrainchemistry.com
Dissolving Metal Reduction: Using sodium in a higher boiling alcohol solvent like isopentanol leads to further reduction to produce 1,2,3,4-tetrahydrothis compound, commonly known as tetralin. maxbrainchemistry.com
Catalytic Hydrogenation: Complete saturation of both rings is achieved through catalytic hydrogenation with hydrogen gas (H2) over a metal catalyst like nickel or rhodium. youtube.comresearchgate.netmaxbrainchemistry.com This reaction produces decahydrothis compound, or decalin.
The reduction can also be achieved photochemically, where photo-excited this compound is reduced by triethylamine (B128534) to give dihydronaphthalenes, likely through an electron-transfer mechanism. rsc.org Electrolytic reduction in an acetonitrile-water solution can also produce 1,4-dihydrothis compound with good efficiency. oup.com
Environmental Dynamics and Biogeochemical Cycling Research of Naphthalene
Atmospheric Transport and Degradation Kinetics of Naphthalene (B1677914)
In the atmosphere, this compound exists predominantly in the vapor phase, with over 95% occurring as a gas. mdpi.com This high volatility facilitates its atmospheric transport. nih.gov However, its persistence in the air is limited, with a reported atmospheric lifetime of less than one day. mdpi.com The primary mechanisms for its removal from the atmosphere are reactions with photochemically generated radicals and, to a lesser extent, direct photolysis. mdpi.com
The dominant transformation pathway for this compound in the atmosphere is its reaction with hydroxyl (OH) radicals. mdpi.comacs.org This gas-phase reaction is relatively fast, leading to a short atmospheric lifetime for this compound, estimated at around 5.8 hours. acs.org The rate of this degradation is quantified by the reaction rate constant. Studies have determined these constants for this compound and its alkylated derivatives, showing that the addition of alkyl groups increases the reaction speed. acs.org
Using a relative rate method at 298 ± 2 K, the rate constant for the reaction of OH radicals with this compound was determined to be (2.39 ± 0.09) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org Another study reported a similar value of (2.42 ± 0.19) X 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org These rapid reaction rates underscore the significance of OH-initiated oxidation as the principal atmospheric sink for this compound. acs.orgacs.org
Gas-Phase Reaction Rate Constants with OH Radicals (298 ± 2 K)
Rate constants for the reaction of hydroxyl radicals with this compound and its derivatives in the gas phase.
| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime (hours) |
|---|---|---|
| This compound | 2.39 ± 0.09 | 5.8 |
| 1-Methylthis compound | 4.09 ± 0.20 | 3.4 |
| 2-Methylthis compound | 4.86 ± 0.25 | 2.9 |
| 1-Ethylthis compound | 3.64 ± 0.41 | 3.8 |
| 2-Ethylthis compound | 4.02 ± 0.55 | 3.5 |
| 1,3-Dimethylthis compound | 7.49 ± 0.39 | 1.9 |
| 2,7-Dimethylthis compound | 6.87 ± 0.43 | 2.0 |
Data sourced from Atkinson et al. (1998). acs.org Lifetimes calculated based on a 12-hr daytime average OH radical concentration of 1.5 x 10⁶ molecule cm⁻³.
While the reaction with OH radicals is the main degradation pathway for this compound itself, direct photolysis becomes a major atmospheric loss process for some of its photooxidation products, such as 1-nitrothis compound (B515781) and phthaldialdehyde. ucc.ie The photolysis of 1-nitrothis compound yields nitric oxide and a naphthoxy radical, which can react further to form several products, including 1,4-naphthoquinone, 1-naphthol, and 1,4-naphthalenediol. ucc.ie The reaction of this compound with OH radicals in the presence of nitrogen oxides can lead to the formation of nitronaphthalenes and various oxygenated products like phthalic anhydride (B1165640) and 1(3H)-isobenzofuranone. tandfonline.com Recent research has also shown that the photochemical aging of secondary organic aerosols (SOA) derived from this compound oxidation leads to the rapid degradation of high-molecular-weight compounds and a loss of aerosol mass. rsc.org
Aquatic and Terrestrial Environmental Partitioning and Transport of this compound
When released to land or water, this compound's fate is governed by processes such as volatilization, sorption to soil and sediment, and biodegradation. tpsgc-pwgsc.gc.ca Its low water solubility and moderate vapor pressure mean it will partition between these environmental compartments. tpsgc-pwgsc.gc.ca
This compound readily volatilizes from both water and soil surfaces. epa.gov The rate of volatilization from water is influenced more by the movement of the water than by air movement above it. orst.edu In soil, volatilization is a key dissipation mechanism. industrialchemicals.gov.au Modeling studies have estimated the effective half-life for volatilization from soil at a depth of 1 cm to be 1.1 days, and 14.0 days from a depth of 10 cm, in a system assuming no evaporation. orst.edu Field and laboratory experiments have demonstrated that volatilization can be significantly enhanced by concurrent biodegradation in the vadose (unsaturated) zone of soil. nih.gov The observed mass flux of this compound from a contaminated source was found to be much greater in the presence of aerobic biodegradation compared to abiotic conditions. nih.gov
In soil and sediments, this compound has a strong tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca The sorption capacity of soils is primarily controlled by the organic carbon content, with little influence from the clay content. frontiersin.orgkwrwater.nl The process is generally reversible, especially when contact times are short and concentrations are low. frontiersin.orgfao.org Studies using artificial sandy loam soils showed that this compound sorption and desorption under dynamic temperature fluctuations were reversible with minimal kinetic limitations. frontiersin.org
The adsorption process can be described by simple linear to near-linear isotherms in the concentration ranges studied. frontiersin.orgfao.org Kinetic studies show that a significant fraction of this compound adsorbs almost instantaneously, with the remainder adsorbing more slowly, following first-order kinetics. fao.org This has been described using a double-compartment model that distinguishes between instantaneous adsorption on the external surfaces of soil microaggregates and rate-limited adsorption within the internal structure. fao.org The presence of water can have a negative effect on the adsorption of this compound onto mineral surfaces like clay. nih.gov
This compound Biodegradation Pathways and Microbial Interactions
Biodegradation is a crucial process for the removal of this compound from contaminated environments, with numerous microorganisms capable of using it as a sole source of carbon and energy. nih.govsciepub.com These processes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, involving different metabolic pathways and microbial communities.
Under aerobic conditions , the most common degradation pathway is initiated by the enzyme this compound dioxygenase, which adds two hydroxyl groups to the this compound molecule to form cis-1,2-dihydroxy-1,2-dihydrothis compound. orst.eduethz.ch This intermediate is then further metabolized through a series of enzymatic reactions, typically leading to the formation of salicylate (B1505791). nih.govresearchgate.net Salicylate is a central intermediate that can be further degraded via either the catechol or gentisic acid pathway, ultimately producing compounds that enter the central metabolic cycles of the cell. nih.govresearchgate.net A wide range of bacteria, particularly from the genus Pseudomonas, are known to carry out aerobic this compound degradation. frontiersin.orgnih.gov Fungi also degrade this compound, but through a different initial reaction involving cytochrome P-450 oxidation to produce this compound-1,2-oxide. orst.edu
This compound Biodegradation Half-Life in Soil
Comparison of first-order biodegradation rate constants (k) and calculated half-lives (t₁/₂) for this compound in soil under different treatment strategies.
| Treatment Strategy | Rate Constant (k) (day⁻¹) | Half-Life (t₁/₂) (days) |
|---|---|---|
| Natural Attenuation | 0.020 | 34.7 |
| Biostimulation (NPK fertilizer) | 0.041 | 16.9 |
| Bioaugmentation (bacterial culture) | 0.050 | 13.9 |
| Combined Biostimulation & Bioaugmentation | 0.064 | 10.8 |
Data sourced from Agarry et al. (2019). sciepub.comresearchgate.net
Anaerobic biodegradation of this compound is a slower process but is significant in oxygen-depleted environments like subsurface sediments and aquifers. nih.gov It has been demonstrated under both nitrate-reducing and sulfate-reducing conditions. nih.govnih.gov A common initial step in anaerobic degradation is the carboxylation of the this compound ring to form 2-naphthoic acid. nih.govoup.com This intermediate is then activated to 2-naphthoyl-CoA and subsequently undergoes a series of reduction reactions to break down the aromatic ring structure. oup.comoup.com Several phylogenetically diverse bacteria have been identified as capable of anaerobic this compound degradation, including members of the Desulfobacteraceae family under sulfate-reducing conditions and certain gamma-proteobacteria under nitrate-reducing conditions. nih.govoup.com Pure cultures capable of mineralizing this compound anaerobically have been isolated, confirming this metabolic capability. nih.govasm.org
Aerobic and Anaerobic Biodegradation Kinetics and Mechanisms
The biodegradation of this compound can occur under both aerobic and anaerobic conditions, though the rates and mechanisms differ significantly. Aerobic degradation is generally faster and has been more extensively studied. nih.govsciepub.com In contrast, anaerobic degradation is a slower process but is crucial in oxygen-depleted environments like subsurface sediments and contaminated aquifers. nih.govoup.com
Aerobic Biodegradation: Microorganisms in the presence of oxygen utilize this compound as a source of carbon and energy. frontiersin.org The process is initiated by oxygenase enzymes that incorporate molecular oxygen into the this compound molecule, making it more susceptible to further metabolism. nih.gov The kinetics of aerobic degradation can be influenced by various factors, including the concentration of the contaminant, the microbial population present, and environmental conditions like pH and temperature. nih.gov A laboratory study investigating different bioremediation strategies for this compound-contaminated soil found that after four weeks, combined biostimulation and bioaugmentation resulted in 85% this compound degradation, significantly higher than natural attenuation (44%), biostimulation alone (69.5%), or bioaugmentation alone (77.5%). sciepub.com A first-order kinetic model fitted to this data showed that the combined strategy had the highest biodegradation rate constant and the lowest half-life. sciepub.com
Anaerobic Biodegradation: In the absence of oxygen, a different consortium of microorganisms degrades this compound using alternative electron acceptors such as nitrate, sulfate (B86663), or ferric iron. nih.govoup.comnih.govoup.com The initial activation of the stable this compound molecule is a key, energy-intensive step. Under sulfate-reducing conditions, this is often achieved through carboxylation, where a carbon dioxide molecule is added to the this compound ring to form 2-naphthoic acid. nih.govoup.comresearchgate.netnih.gov This is followed by the formation of a coenzyme A (CoA) thioester and subsequent reduction of the aromatic ring. nih.govasm.org Studies with enrichment cultures have demonstrated complete mineralization of this compound to CO2 coupled with sulfate reduction. oup.com Pure cultures of bacteria capable of nitrate-dependent anaerobic degradation of this compound have also been isolated, indicating that this ability may be widespread among phylogenetically diverse bacteria. nih.govasm.org
Table 1: Comparison of this compound Biodegradation Kinetics in Soil
| Bioremediation Strategy | Degradation Percentage (after 4 weeks) | Biodegradation Rate Constant (k, per week) | Half-Life (t½, weeks) |
|---|---|---|---|
| Natural Attenuation | 44.0% | 0.145 | 4.78 |
| Biostimulation | 69.5% | 0.300 | 2.31 |
| Bioaugmentation | 77.5% | 0.373 | 1.86 |
| Combined Biostimulation & Bioaugmentation | 85.0% | 0.473 | 1.47 |
Data sourced from a laboratory study on aerobic biodegradation in soil. sciepub.com
Isolation and Characterization of this compound-Degrading Microorganisms
A wide variety of microorganisms capable of degrading this compound have been isolated from diverse environments, including contaminated soils, sediments, and water bodies. nih.govtandfonline.comresearchgate.net These microbes are key players in the natural attenuation and bioremediation of PAH-polluted sites.
Bacteria: Numerous bacterial genera have been identified with the ability to utilize this compound as a sole source of carbon. Pseudomonas is one of the most frequently cited genera, with strains like Pseudomonas putida and Pseudomonas aeruginosa being well-characterized for their degradation capabilities. nih.govraco.catbibliotekanauki.plwitpress.com Other identified bacterial degraders include species from the genera Bacillus, Sphingobacterium, Shewanella, Methylobacterium, and Rhodococcus. frontiersin.orgtandfonline.combibliotekanauki.plbiotech-asia.org For instance, a study of Qurugöl Lake in Iran isolated Bacillus sp. and Shewanella sp. that were efficient at degrading PAHs. biotech-asia.org Similarly, Sphingobacterium multivorum was isolated from the Zarand coal mine in Iran and showed a high tolerance and degradation capacity for this compound. tandfonline.com From a former landfill in Mexico, strains of Pseudomonas aeruginosa, Bacillus cereus, and Bacillus subtilis were identified as having significant this compound degradation potential. raco.cat
Fungi: While bacteria are the most studied, certain fungi also possess the ability to break down this compound. ijcmas.com Fungal degradation can be advantageous as they can sometimes tolerate higher concentrations of pollutants. Isolates from contaminated soils in India, including Delhi-NCR and Meerut, yielded twelve fungal isolates with the potential to degrade this compound and pyrene (B120774). ijcmas.comresearchgate.net One study identified Aspergillus glaucus from Antarctic soil as capable of degrading this compound, reducing its concentration by 66% over 15 days. mdpi.com Another study isolated Fusarium proliferatum from refinery effluent, which effectively degraded this compound, achieving 83% removal of a 100 ppm solution. nih.gov
Table 2: Selected this compound-Degrading Microorganisms and Their Origins
| Microorganism | Type | Isolation Source | Key Characteristics/Findings |
|---|---|---|---|
| Pseudomonas aeruginosa, Bacillus cereus, Bacillus subtilis | Bacteria | "La Escondida" lagoon, Mexico (former landfill) | Showed the best potential for this compound degradation among 62 isolated strains. raco.cat |
| Bacillus sp., Shewanella sp. | Bacteria | Qurugöl Lake, Iran | Efficiently degraded PAHs in saline conditions. biotech-asia.org |
| Sphingobacterium multivorum | Bacteria | Zarand Coal Mine, Iran | Tolerated and grew well in this compound concentrations up to 600 ppm. tandfonline.com |
| Methylobacterium radiotolerans | Bacteria | Petroleum-contaminated soil, Saudi Arabia | First documented report of this species using a PAH as a sole carbon source. bibliotekanauki.pl |
| Aspergillus glaucus | Fungus | Antarctic Soil | Degraded 66% of this compound within 15 days. mdpi.com |
| Fusarium proliferatum | Fungus | Refinery Effluent | Achieved 83% degradation of 100 ppm this compound; also produced biosurfactants. nih.gov |
| Unspecified Fungal Isolates | Fungi | Contaminated soil, Delhi-NCR and Meerut, India | Twelve isolates showed potential for this compound and pyrene degradation. ijcmas.comresearchgate.net |
Cometabolic Degradation of Polycyclic Aromatic Hydrocarbons by this compound
Cometabolism is a phenomenon where microorganisms degrading one compound, such as this compound, simultaneously degrade another, often more complex and recalcitrant, compound. This compound is frequently used as a cometabolic substrate to enhance the biodegradation of higher molecular weight PAHs like phenanthrene (B1679779), pyrene, and fluorene, which are more difficult for microbes to attack directly. mdpi.com
The mechanism often involves the induction of broad-specificity enzymes. When microbes metabolize this compound, they produce enzymes, such as this compound dioxygenase, that are capable of initiating the oxidation of other PAHs. frontiersin.org The presence of this compound can stimulate the growth of the PAH-degrading microbial population and trigger the necessary enzymatic machinery. mdpi.com
A study using Pseudomonas aeruginosa strain AO-1, isolated from a coking-contaminated site, demonstrated this effect. mdpi.com In a binary degradation system, the addition of this compound significantly promoted the removal of other PAHs. The degradation rates of fluorene, phenanthrene, and pyrene increased dramatically in the presence of this compound. For example, the degradation of phenanthrene increased from 17.25% to 100% when this compound was added as a cometabolite. mdpi.com Similarly, research on Pseudomonas sp. SL-6 showed that this compound significantly enhanced the biodegradation of phenanthrene. frontiersin.org The study found that salicylate, an intermediate of this compound degradation, acted as a trigger, activating a regulator (NahR) that up-regulated the expression of degradation enzymes effective against both this compound and phenanthrene. frontiersin.org
Table 3: Effect of this compound as a Cometabolic Substrate on PAH Degradation by Pseudomonas aeruginosa AO-1
| Polycyclic Aromatic Hydrocarbon | Degradation Rate (without this compound) | Degradation Rate (with this compound) |
|---|---|---|
| Fluorene | 14.33% | 72.08% |
| Phenanthrene | 17.25% | 100% |
| Anthracene (B1667546) | 6.61% | 15.63% |
| Pyrene | 4.47% | 6.63% |
Data sourced from a study on cometabolism by P. aeruginosa strain AO-1. mdpi.com
Enzymatic Pathways in this compound Biodegradation
The microbial breakdown of this compound proceeds through distinct enzymatic pathways depending on whether conditions are aerobic or anaerobic. These pathways involve a series of enzymes that systematically dismantle the stable aromatic structure. frontiersin.orgnih.gov
Aerobic Pathway: In most aerobic bacteria, such as Pseudomonas putida, the degradation is initiated by a multi-component enzyme system called this compound dioxygenase (NDO). frontiersin.orgnih.govethz.ch
Initial Oxidation: this compound dioxygenase incorporates both atoms of molecular oxygen (O₂) into the this compound ring to form cis-1,2-dihydroxy-1,2-dihydrothis compound (cis-naphthalene dihydrodiol). frontiersin.orgnih.gov
Dehydrogenation: A dehydrogenase enzyme then converts this dihydrodiol to 1,2-dihydroxythis compound. frontiersin.orgnih.gov
Ring Cleavage: The aromatic ring is then opened by 1,2-dihydroxythis compound dioxygenase, yielding 2-hydroxychromene-2-carboxylic acid. nih.gov
Upper Pathway: Subsequent enzymatic reactions convert this intermediate into salicylate. This sequence is often referred to as the "upper pathway" of this compound degradation. nih.gov
Lower Pathway: Salicylate is then hydroxylated to form catechol or gentisate, which are central intermediates. These compounds are further processed through meta or ortho ring-cleavage pathways, ultimately producing pyruvate (B1213749) and acetaldehyde, which can enter the central carbon metabolism of the cell. frontiersin.orgnih.gov
Anaerobic Pathway: The anaerobic pathway is biochemically distinct as it cannot use oxygenases. nih.gov
Activation: The process begins with the activation of the this compound molecule, typically by a carboxylase enzyme, which adds a carboxyl group to form 2-naphthoic acid. oup.comoup.comnih.gov
CoA Ligation: 2-naphthoic acid is then ligated to coenzyme A (CoA) to form 2-naphthoyl-CoA. nih.govasm.org
Ring Reduction: The aromaticity of the ring system is overcome through a series of reduction steps. This involves novel dearomatizing aryl-CoA reductases that reduce the 2-naphthoyl-CoA intermediate. researchgate.netnih.govoup.com One of the key intermediates formed is 5,6,7,8-tetrahydro-2-naphthoyl-CoA. asm.org
Ring Cleavage: The now-saturated ring undergoes cleavage through a series of reactions similar to β-oxidation, eventually breaking down the carbon skeleton into smaller molecules that can be assimilated by the cell. asm.org
Table 4: Key Enzymes in this compound Biodegradation Pathways
| Pathway | Enzyme | Function |
|---|---|---|
| Aerobic | This compound Dioxygenase (NDO) | Catalyzes the initial oxidation of this compound to cis-naphthalene dihydrodiol. frontiersin.orgnih.gov |
| Aerobic | cis-naphthalene dihydrodiol dehydrogenase | Converts cis-naphthalene dihydrodiol to 1,2-dihydroxythis compound. nih.gov |
| Aerobic | 1,2-dihydroxythis compound dioxygenase | Cleaves the aromatic ring of 1,2-dihydroxythis compound. nih.gov |
| Aerobic | Salicylate Hydroxylase | Converts salicylate to catechol, a key intermediate in the lower pathway. nih.gov |
| Anaerobic | This compound Carboxylase (tentative) | Activates this compound by adding a carboxyl group to form 2-naphthoic acid. oup.comnih.gov |
| Anaerobic | 2-Naphthoyl-CoA Reductase | A dearomatizing enzyme that reduces the aromatic ring of 2-naphthoyl-CoA. oup.com |
| Anaerobic | Tetrahydronaphthoyl-CoA Reductase | Further reduces the this compound ring system, for example, converting 5,6,7,8-tetrahydro-2-naphthoyl-CoA. asm.org |
Advanced Bioremediation and Phytoremediation Research of this compound
Building on the fundamental understanding of microbial degradation, advanced research focuses on optimizing and applying these processes for the effective cleanup of this compound-contaminated environments. These strategies include bioremediation and phytoremediation.
Advanced Bioremediation: Bioremediation techniques aim to enhance the rate and extent of contaminant degradation. nih.gov
Biostimulation: This involves modifying the environment to stimulate existing native microorganisms capable of bioremediation. A study on this compound-contaminated soil showed that biostimulation alone led to 69.5% degradation, a significant increase over natural attenuation. sciepub.com
Bioaugmentation: This strategy involves introducing specific, highly effective microbial strains or consortia to a contaminated site. sciepub.com In the same study, bioaugmentation achieved a 77.5% removal of this compound. sciepub.com Combining biostimulation with bioaugmentation proved to be the most effective strategy, removing 85% of the this compound. sciepub.com In another case study, the injection of a specialized blend of Pseudomonas sp. (Petrox®) into a petroleum-contaminated groundwater plume led to the reduction of this compound concentrations from 193 µg/L to less than 5 µg/L in nine months. cl-solutions.com
Phytoremediation: This technology uses plants to clean up contaminated soil and water. nih.govoup.com Plants can contribute to remediation through several mechanisms: uptake and accumulation of contaminants, phytovolatilization (release into the atmosphere), and stimulating microbial activity in the root zone (rhizosphere). nih.gov
Plant-Microbe Synergy: The effectiveness of phytoremediation can be greatly enhanced by the synergistic action between plants and microbes. Inoculating plants with this compound-degrading endophytic bacteria, such as Pseudomonas putida VM1441, has been shown to protect the plant from this compound's toxic effects and facilitate higher degradation rates in the soil. oup.com
Field Studies: A long-term study (1998-2014) at a former manufactured gas plant site in South Carolina monitored a phytoremediation system of hybrid poplar trees. usgs.gov The results showed a significant cumulative decrease in groundwater this compound concentrations, from 6,840 µg/L to less than 3,000 µg/L in the most contaminated well. usgs.gov A study combining corn with degrading bacteria also showed enhanced removal of this compound from soil, reaching 78.55% removal after 30 days, significantly higher than using either plants or bacteria alone. mdpi.com However, research has also shown that phytoremediation systems can sometimes increase the direct volatilization of this compound from the subsurface to the atmosphere by altering soil moisture and groundwater levels. nih.gov
Advanced Analytical Techniques for Naphthalene Characterization and Quantification
Chromatographic Separations for Naphthalene (B1677914) and its Metabolites
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is highly effective for the analysis of volatile and semi-volatile compounds like this compound. Method development focuses on optimizing the separation efficiency and detection sensitivity.
A typical GC method involves injecting the sample into a heated inlet, which vaporizes the analytes. An inert carrier gas (often helium or nitrogen) transports the vaporized analytes through a capillary column. The choice of the stationary phase within the column is critical for separation. For this compound and other polycyclic aromatic hydrocarbons (PAHs), nonpolar or mid-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), are commonly used. omlc.org
Optimization of a GC method involves several key parameters. The oven temperature program is crucial for achieving good resolution between different compounds. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature to elute less volatile compounds. For instance, a program might start at 150°C for 2 minutes, then increase by 20°C per minute to 240°C, holding for 6 minutes, resulting in a total runtime of 12.5 minutes. omlc.org The injector temperature is also optimized to ensure efficient vaporization without thermal degradation of the analytes. nih.gov
For detection, the Flame Ionization Detector (FID) is a robust and widely used option, offering good sensitivity for hydrocarbons. researchgate.net However, for enhanced selectivity and lower detection limits, a Mass Spectrometer (MS) is often preferred as the detector (see section 6.2.1). Method validation is a critical step to ensure the reliability of the analytical results, establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated GC method for this compound in a complex matrix achieved a detection level of 10 ppm. nih.govnih.gov
Interactive Table: Example GC Method Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | DB-5MS, 31.4 m, 0.250 mm ID, 0.25 µm film | Separation of semi-volatile compounds |
| Carrier Gas | Helium | Inertly transports analytes through the column |
| Oven Program | 150°C (2 min), then 20°C/min to 240°C (6 min) | Resolves different PAHs based on boiling points |
| Injector Temp. | 260°C - 310°C | Ensures complete vaporization of the sample |
| Detector | FID or Mass Spectrometer | Detects and quantifies the eluted compounds |
High-Performance Liquid Chromatography (HPLC) for Complex Matrices
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing less volatile and thermally labile this compound metabolites, such as glucuronide and sulfate (B86663) conjugates, which are common in biological samples. nih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Reversed-phase HPLC (RP-HPLC) is the most common mode for this compound analysis. tandfonline.com In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comdocbrown.info A gradient elution, where the composition of the mobile phase is changed during the run, is often employed to effectively separate a wide range of compounds with different polarities. photochemcad.com
Analyzing this compound in complex matrices such as geothermal fluids, milk, or urine presents challenges due to interfering substances. docbrown.infotandfonline.com Sample preparation techniques like solid-phase extraction (SPE) are often employed to clean up the sample and concentrate the analytes before HPLC analysis. docbrown.infonih.gov For instance, a method for analyzing this compound and its naphthol metabolites in geothermal brines used SPE for sample enrichment followed by HPLC with fluorescence detection. docbrown.info
The choice of detector is crucial for achieving the desired sensitivity and selectivity. Fluorescence detectors are highly sensitive for fluorescent compounds like this compound and its naphthol metabolites. nih.govdocbrown.info A multiple excitation and emission wavelength configuration can be used to optimize the detection of different compounds in a single run. docbrown.info Ultraviolet (UV) detectors are also commonly used, with detection wavelengths set to the absorption maxima of the analytes, such as 254 nm for this compound. tandfonline.com Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of specificity and structural information (see section 6.2.1).
Mass Spectrometric Identification and Quantification of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. It is an indispensable tool for the unambiguous identification and precise quantification of this compound and its metabolites, offering high sensitivity and specificity.
GC-MS and HPLC-MS Coupling for Environmental and Biological Samples
The coupling of chromatographic separation techniques with mass spectrometry provides a robust platform for analyzing this compound in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds in environmental samples. After separation by GC, the eluting compounds enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by the mass analyzer based on their m/z ratio. The fragmentation pattern produced by EI provides a "fingerprint" that can be compared to spectral libraries for confident compound identification. For this compound, the parent ion at m/z 128 is dominant. lotusinstruments.com GC-MS methods have been developed for detecting this compound metabolites in samples like milk powder, where derivatization is used to make the metabolites more volatile. tandfonline.comtci-thaijo.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is essential for the analysis of polar, non-volatile, and thermally labile this compound metabolites found in biological fluids like urine. nih.govaatbio.com The eluent from the HPLC column is introduced into an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is suitable for ionizing compounds from a liquid phase. nih.govsciex.comnih.gov Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and structural confirmation. aatbio.comnih.gov This technique allows for the direct measurement of conjugated metabolites like glucuronides and sulfates without the need for enzymatic hydrolysis, simplifying sample preparation. nih.gov
Interactive Table: Comparison of GC-MS and HPLC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
|---|---|---|
| Analytes | This compound, volatile metabolites (e.g., naphthols after derivatization) | Polar, non-volatile, thermally labile metabolites (e.g., glucuronide and sulfate conjugates) |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Sample Prep | Can require derivatization for polar metabolites | Often requires solid-phase extraction (SPE) for cleanup and concentration |
| Applications | Environmental air and water monitoring, textiles | Biological samples (urine, bile), metabolomics studies |
Specialized Mass Spectrometry Techniques
Beyond standard GC-MS and HPLC-MS, several specialized mass spectrometry techniques offer unique advantages for this compound analysis.
Tandem Mass Spectrometry (MS/MS) , available on instruments like triple quadrupoles or ion traps, significantly enhances selectivity and sensitivity. nih.govlotusinstruments.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a this compound metabolite) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nih.gov This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and allows for very low detection limits, which is particularly useful for trace analysis in complex matrices like urine or smoke particulates. nih.govlotusinstruments.comsciex.com
Plasma Desorption/Chemical Ionization Mass Spectrometry has been used for the identification of thermally labile this compound metabolites. nih.gov This technique is effective for obtaining mass spectra of compounds like naphthyl glucuronide that are difficult to analyze with conventional methods. nih.gov
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. shimadzu.comnih.gov DART-MS can be used for the high-throughput screening of PAHs, including this compound, on surfaces or directly from sample extracts. shimadzu.comnih.gov
Laser Desorption/Ionization Mass Spectrometry techniques, using femtosecond laser pulses, have been applied to the characterization of PAHs. This method can provide intact parent ions with little fragmentation, which is advantageous for mixture analysis. aip.org
Spectroscopic Analysis for this compound's Structural and Electronic Characterization
Spectroscopic techniques are fundamental for elucidating the structural and electronic properties of this compound. These methods probe the interaction of molecules with electromagnetic radiation.
UV-Visible Spectroscopy: this compound exhibits strong ultraviolet absorption due to π-π* electronic transitions within its conjugated aromatic system. researchgate.net The absorption spectrum of this compound in a solvent like cyclohexane (B81311) shows characteristic peaks. For example, an absorption maximum (λmax) is observed around 275 nm. photochemcad.com The fine structure observed in the spectrum is linked to the vibrational levels of the molecule. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent environment. nih.gov
Fluorescence Spectroscopy: this compound is a fluorescent molecule, meaning it absorbs light at one wavelength and emits it at a longer wavelength. omlc.org When dissolved in cyclohexane and excited at 270 nm, it displays a characteristic fluorescence emission spectrum. omlc.org The quantum yield of fluorescence for this compound is significant, making it a useful probe in various studies. nih.gov The fluorescence spectrum and decay time can be affected by factors such as solvent, temperature, and concentration. tandfonline.com At high concentrations, changes in the emission spectrum can indicate the formation of transient dimers. tandfonline.com
Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound provides a unique fingerprint based on its molecular structure. For instance, stretching vibrations of the aromatic C-H bonds are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net High-resolution IR spectroscopy, often combined with quantum chemical calculations, can provide detailed insights into the structure of this compound and its complexes, such as dimers, by analyzing shifts in vibrational frequencies upon complexation. tandfonline.comresearchgate.net This technique is valuable for understanding intermolecular interactions like π-π stacking. tandfonline.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes and to predict spectroscopic properties. ijcesen.commdpi.comsamipubco.com
Fluorescence Spectroscopy in Vapor and Condensed Phases
Fluorescence spectroscopy is a highly sensitive method for detecting and quantifying this compound. The process involves the absorption of a photon, which excites the molecule from its electronic ground state (S₀) to an excited singlet state (S₁), followed by the emission of a photon as the molecule relaxes back to the ground state.
This compound exhibits distinct fluorescence properties that are dependent on its physical phase (vapor or condensed) and its surrounding environment. In the vapor phase, the fluorescence spectrum can show well-resolved vibronic structures. However, in condensed phases, such as in a solvent or solid matrix, these features tend to broaden due to intermolecular interactions. astrochem.org
The choice of excitation wavelength is critical for maximizing the fluorescence signal. Studies have identified ideal excitation (λₑₓ) and emission (λₑₘ) wavelength pairs for this compound analysis. For instance, one study determined an optimal pair at 270 nm (λₑₓ) and 335 nm (λₑₘ) for this compound metabolites. researchgate.net Another source reports an excitation peak at 311 nm and an emission peak at 322 nm. aatbio.com When dissolved in cyclohexane, this compound can be excited at 270 nm, resulting in a characteristic emission spectrum. omlc.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, for this compound in cyclohexane is 0.23. omlc.org
Research has also explored the influence of environmental conditions on this compound's fluorescence. In the vapor phase, fluorescence intensity decreases significantly with increasing temperature, while it shows a slight increase with pressure. researchgate.netresearchgate.net The presence of oxygen can strongly quench (decrease) the fluorescence, a phenomenon that has been systematically studied. researchgate.netacs.org Furthermore, investigations of this compound on the surface of ice grains using fluorescence spectroscopy have provided evidence for the formation of excited-state dimers, which exhibit different emission bands compared to the monomer. acs.org
| Solvent/Medium | Excitation Wavelength (λₑₓ) (nm) | Emission Wavelength (λₑₘ) (nm) | Reference |
|---|---|---|---|
| General | 311 | 322 | aatbio.com |
| Metabolite Analysis | 270 | 335 | researchgate.net |
| Cyclohexane | 270 | ~320-350 (peak range) | omlc.org |
| Vapor Phase (Laser Excitation) | 266 | S₁→S₀ Transition | researchgate.net |
Infrared and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a molecular "fingerprint" of this compound. mdpi.com These methods probe the distinct vibrational modes of the molecule's chemical bonds, such as C-H and C-C stretching and bending. The resulting spectra are unique to the molecule's structure and symmetry.
The infrared spectrum of this compound is significantly influenced by its physical state. aip.org In the gas phase, the IR features can display P, Q, and R branches that correspond to rovibrational transitions. astrochem.org These fine structures are absent in the condensed phase (e.g., in solution, pure solid, or matrix-isolated), where the bands become broader due to intermolecular interactions. astrochem.orgastrochem.org For example, the IR spectra of this compound have been studied in various media, including the gas phase, argon matrices, and water ice, revealing shifts in band positions and changes in band widths. astrochem.orgastrochem.org The most intense IR absorption for this compound is observed around 782 cm⁻¹, which corresponds to an out-of-plane C-H bending deformation. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of light, and the selection rules for Raman active modes can differ from those for IR active modes. For this compound, which has a center of symmetry, there is no overlap between its Raman and IR active vibrational modes. ias.ac.in Detailed Raman spectra have been recorded for this compound in various forms, including single crystals and in solution. ias.ac.inniscpr.res.in Key Raman bands include a prominent peak at 1382 cm⁻¹, which is assigned to a C-C stretching mode.
| Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|---|
| Infrared (IR) | 3150-2900 | Aromatic C-H stretching | astrochem.org |
| Infrared (IR) | ~1600 | C-C stretching | astrochem.org |
| Infrared (IR) | 782 | Out-of-plane C-H bending (strongest band) | researchgate.net |
| Raman | 3054 | C-H stretching | niscpr.res.in |
| Raman | 1382 | C-C stretching (symmetric) | researchgate.net |
| Raman | 764 | C-C-C deformation | researchgate.net |
| Raman | 512 | Ring deformation | researchgate.net |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant absorptions arise from π→π* transitions within the conjugated ring system. libretexts.org
The UV-Vis spectrum of this compound dissolved in a solvent like ethanol (B145695) or cyclohexane is characterized by several absorption bands. omlc.orgresearchgate.net It exhibits strong absorption in the ultraviolet region, rendering it colorless as it does not absorb in the visible range. libretexts.orgdocbrown.info The spectrum typically shows three distinct band systems. Two strong absorption bands are observed around 220 nm and 275 nm. omlc.orgdocbrown.info A group of weaker, more structured bands appears at longer wavelengths, around 310-320 nm. researchgate.net
These absorption bands are designated using Platt's notation. The two lowest-lying electronic transitions are labeled ¹Lₐ and ¹Lₑ. researchgate.net The transition to the ¹Lₐ state is strong and occurs at a shorter wavelength, while the transition to the ¹Lₑ state is weaker and appears at a longer wavelength. Extending the conjugated system, as seen when comparing this compound to larger polycyclic aromatic hydrocarbons like anthracene (B1667546) and tetracene, causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. libretexts.orglibretexts.org
| Absorption Maximum (λₘₐₓ) (nm) | Molar Extinction Coefficient (ε) (cm⁻¹/M) | Solvent | Electronic Transition | Reference |
|---|---|---|---|---|
| ~220 | ~100,000 | Cyclohexane | ¹Bₑ (π→π) | docbrown.info, omlc.org |
| 275 | ~6,000 | Cyclohexane | ¹Lₐ (π→π) | omlc.org |
| ~311 | ~250 | n-Hexane | ¹Lₑ (π→π*) | researchgate.net |
Computational Chemistry and Theoretical Modeling of Naphthalene Systems
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and reactivity of naphthalene (B1677914). These calculations provide detailed information about molecular orbitals, charge distribution, and energetic properties.
Recent studies have employed various levels of theory to investigate this compound. For instance, DFT and Hartree-Fock (HF) methods with basis sets such as aug-cc-pVQZ, 6-31G, and 6-311G have been used to examine its structure and characteristics. samipubco.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of these frontier molecular orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's stability and its tendency to participate in chemical reactions. samipubco.comsamipubco.com
Calculations have shown that the HOMO-LUMO gap for this compound is approximately 4.75 eV, as determined using the DFT/aug-cc-pVQZ basis set. samipubco.com This value is in good agreement with other DFT studies. samipubco.com The distribution of electron density is not uniform across the this compound molecule. Quantum chemical analyses indicate that the net charge on the α-position carbon atom is slightly greater than on the β-position carbon atom, suggesting that the α-position is more reactive. researchgate.nettandfonline.com This has implications for electrophilic substitution reactions, a common reaction type for this compound. numberanalytics.com
The reactivity of this compound and its derivatives is also explored through concepts like chemical hardness and softness, which are related to the HOMO-LUMO gap. samipubco.comresearchgate.net Furthermore, theoretical calculations have been used to study the aromaticity of this compound in its ground and excited states. These studies reveal that while this compound is aromatic in its ground state (S₀), its first excited singlet state (S₁) exhibits anti-aromatic character. acs.org
Research into this compound derivatives, such as those with hydroxyl groups, uses DFT calculations to determine properties like reorganization energy, which is crucial for understanding charge transport mechanisms in molecular materials. tandfonline.comtandfonline.com These theoretical results, often based on the Marcus-Hush theory, help in qualitatively determining the nature of hole transport in these organic semiconductors. tandfonline.com
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound using Different Basis Sets This table is interactive. Click on the headers to sort the data.
| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source(s) |
|---|---|---|---|---|
| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.comsamipubco.com |
| DFT/6-31G | -5.82 | N/A | N/A | samipubco.comsamipubco.com |
| M06-2X/6-311G(d,p) | -8.03 | -0.99 | 7.04 | chemrevlett.com |
N/A: Data not available in the cited sources.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This approach provides valuable insights into the dynamic behavior of this compound, including its interactions with other molecules and its aggregation behavior.
MD simulations have been employed to investigate the adsorption of this compound on the surfaces of clay minerals like montmorillonite (B579905) and kaolinite (B1170537). mdpi.com These simulations reveal that montmorillonite has a stronger interaction with this compound compared to kaolinite, primarily due to larger electrostatic interaction energy. mdpi.com The average interaction energies between this compound and montmorillonite, the alumina (B75360) octahedral surface of kaolinite, and the silica (B1680970) tetrahedral surface of kaolinite were calculated to be 401.76 kcal/mol, 111.36 kcal/mol, and 91.49 kcal/mol, respectively. mdpi.com
The interaction of this compound with water is another area of significant research. MD simulations, specifically Born-Oppenheimer Molecular Dynamics (BOMD), have been used to study microhydrated this compound complexes (this compound with one to three water molecules). nih.gov These simulations show that water molecules are highly mobile on the this compound surface, even at low temperatures, which helps to explain the broad, diffuse bands observed in the far-infrared spectra of these complexes. nih.gov
Reactive molecular dynamics simulations using the ReaxFF force field have been utilized to model the complex chemical processes that occur during the initial stages of this compound carbonization. researchgate.nettandfonline.com These simulations show that condensation, pyrolysis, rearrangement, and hydrogen transfer reactions occur. researchgate.nettandfonline.com A key finding is that the formation of the first free radical is initiated by an intermolecular hydrogen transfer reaction rather than the direct breaking of a C-H bond. tandfonline.com
Furthermore, MD simulations have been used to predict the crystal shape of this compound grown from an ethanol (B145695) solution and to model the formation of this compound particles during the rapid expansion of a supercritical carbon dioxide solution. arxiv.orgacs.org These simulations provide a molecular-level understanding of nucleation and crystal growth processes. arxiv.orgacs.org
Table 2: Interaction Energies of this compound with Clay Mineral Surfaces from MD Simulations This table is interactive. Click on the headers to sort the data.
| Mineral Surface | Average Interaction Energy (kcal/mol) | Primary Interaction Force | Source(s) |
|---|---|---|---|
| Montmorillonite | 401.76 | Electrostatic & van der Waals | mdpi.com |
| Kaolinite (Alumina Octahedral) | 111.36 | van der Waals & Weak Hydrogen Bond | mdpi.com |
| Kaolinite (Silica Tetrahedral) | 91.49 | van der Waals | mdpi.com |
Prediction of this compound's Spectroscopic Signatures
Computational methods are extensively used to predict and interpret the spectroscopic signatures of this compound, including its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are crucial for assigning experimental bands and understanding how the molecule's environment affects its spectral properties.
Theoretical calculations of the IR and UV-Vis spectra of this compound have been performed using methods like DFT with the B3LYP functional and the 6-31G basis set. ijcesen.comresearchgate.net The results of these ground-state calculations generally show good correspondence with experimental spectra. ijcesen.comresearchgate.net Theoretical IR spectra have also been calculated for ionized this compound, allowing for the assignment of important bands in the experimental spectrum of the this compound cation. ibm.com
The influence of molecular interactions on this compound's spectra is a key area of study. For instance, the aggregation of this compound in argon matrices leads to moderate spectral shifts in the C-H vibrational modes, while the C-C and C-C-C modes are less affected. nasa.gov High-resolution IR ion-dip spectroscopy combined with quantum chemical calculations has been used to study this compound dimers, providing strong evidence for a prevalent parallel-displaced dimer geometry, where π-π stacking interactions are significant. tandfonline.com
The interaction with water also leaves a distinct spectroscopic fingerprint. Far-IR action spectroscopy of microhydrated this compound complexes reveals diffuse bands associated with intermolecular vibrational modes. nih.gov These features are poorly reproduced by static DFT calculations but are successfully rationalized by BOMD simulations, which account for the dynamic nature of the water-naphthalene interaction. nih.gov For example, in the this compound-water (NW1) complex, a broad feature in the 100–300 cm⁻¹ region is attributed to the rocking and wagging modes of the water molecule relative to the this compound surface. nih.govacs.org The intense band at approximately 785 cm⁻¹, corresponding to the collective out-of-plane bending of the C-H groups, is a characteristic feature in the spectra of both the monomer and its water complexes. acs.org
A combined experimental and computational approach has also been used to investigate the spectroscopy of this compound on the surface of ice grains. nih.gov These studies, using DFT and ADC(2) calculations, found that the bathochromic (red) shifts of the S₀ → S₁ electronic transition due to dimer formation or this compound-ice interactions are small, not exceeding 3 nm. nih.gov
Reaction Pathway Energetics and Transition State Analysis in this compound Chemistry
Understanding the energetics of reaction pathways and the structures of transition states is fundamental to controlling and predicting the outcomes of chemical reactions involving this compound. Computational chemistry provides essential tools for mapping potential energy surfaces and calculating activation barriers.
The formation of this compound from smaller molecules is a critical process in combustion and astrochemistry. The reaction of the phenyl radical with vinylacetylene has been studied theoretically, with calculations of the potential energy surface, rate constants, and product branching ratios. osti.govacs.org These studies show that the reaction outcome is highly dependent on temperature and pressure. osti.govacs.org Similarly, the reaction between the phenyl radical and 1,3-butadiyne (B1212363) has been investigated using DFT (M06-2X/cc-pvtz) and G4 methods to calculate the potential energy surfaces. researchgate.netkaust.edu.sa The results indicate that this reaction provides a kinetically favorable pathway to this compound formation, with a relatively low energy barrier. researchgate.netkaust.edu.sa Other proposed formation mechanisms in flames include the recombination of cyclopentadienyl (B1206354) radicals and the reaction of benzyl (B1604629) and propargyl radicals. osti.govacs.org
Computational methods have also been applied to Diels-Alder reactions, a class of cycloaddition reactions. The energetics of the reaction between this compound and dienophiles like acetylene (B1199291) (C₂H₂) and ethylene (B1197577) (C₂H₄) have been analyzed using the M06-2X/6-311G(d,p) level of theory. chemrevlett.com These calculations help in understanding the stability of the resulting products and the activation energies (ΔE‡) required for the reactions to proceed. chemrevlett.com
The transformation between different isomers of this compound has been explored by studying the topology of the molecule's potential energy surface. mdpi.com Using the threshold algorithm, researchers have identified numerous isomers and the transition pathways between them, calculating the energy barriers separating the different minima. mdpi.com For instance, the first connection between isomer basins appears at an energy of 3.5 eV. mdpi.com
In the context of synthetic organic chemistry, DFT calculations have been used to elucidate reaction mechanisms. For example, in a novel synthesis of this compound derivatives from isoquinolines, calculations showed that a 6π-electrocyclization step is rate-determining, with a calculated activation free energy barrier of 31.1 kcal/mol. nih.gov Transition state analysis is also crucial in understanding haptotropic rearrangements in organometallic this compound complexes, where a metal fragment migrates between the rings. researchgate.net
Naphthalene in Emerging Research Areas and Advanced Applications
Naphthalene (B1677914) in Organic Electronics and Energy Storage Materials Research
The rigid, planar structure and the electron-rich π-system of the this compound moiety make it an excellent candidate for the development of organic electronic materials. Researchers are actively exploring this compound derivatives for their potential in creating more efficient and stable organic electronic devices.
This compound diimides (NDIs) are a class of organic compounds that have garnered significant attention in the field of organic electronics. rylene-wang.com Their high electron affinities, excellent electron mobility, and remarkable thermal and oxidative stability make them promising as n-channel organic semiconductors. rylene-wang.comresearchgate.net These properties are crucial for the development of high-performance organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). rylene-wang.comgatech.edu
Structurally, NDIs consist of a this compound core functionalized with two electron-withdrawing imide groups. rylene-wang.com This core can be modified to fine-tune the optical and electronic properties of the material. acs.org For instance, core-extended NDIs, which have a larger π-conjugated system, exhibit red-shifted absorption spectra and smaller band gaps, making them suitable for applications in near-infrared (NIR) organic semiconductors. rylene-wang.comuq.edu.au The introduction of different substituents at the imide positions can also influence the molecule's properties and its performance in electronic devices. acs.org
Research has shown that the performance of NDI-based semiconductors can be significantly enhanced through various strategies. Core-chlorinated NDIs have demonstrated high electron mobility, reaching up to 8.6 cm²/V·s. nih.gov Furthermore, the development of π-extended NDI derivatives has led to n-type organic semiconductors with impressive electron mobilities of up to 0.37 cm²/V·s and notable NIR absorption properties. uq.edu.au The design of novel NDI-based small-molecule organic mixed conductors has also shown promise for applications in organic electrochemical transistors (OECTs), exhibiting excellent stability in water and ambient conditions. rsc.org
The versatility of NDIs allows for their use as electron acceptors in various organic electronic applications, including OPVs, OFETs, and organic light-emitting diodes (OLEDs). gatech.edunih.gov Their tunable properties and high performance underscore their potential to contribute to the advancement of next-generation organic electronic devices. rylene-wang.comresearchgate.net
Below is an interactive data table summarizing the properties and performance of select this compound Diimide derivatives in organic electronic devices.
| NDI Derivative | Application | Key Finding |
| Core-chlorinated NDI | OFETs | Exhibited high electron mobility up to 8.6 cm²/V·s. nih.gov |
| π-extended NDI | NIR Organic Semiconductors | Achieved high electron mobilities of up to 0.37 cm²/V·s with NIR absorption. uq.edu.au |
| Core-expanded NDIs with 2-(1,3-dithiol-2-ylidene)malonitrile moieties | OFETs | Demonstrated high electron mobilities up to 1.2 cm²/V·s. nih.gov |
| gNDI-Br₂ | OECTs | Showed excellent performance and stability in water and ambient conditions. rsc.org |
| Anthracene (B1667546) diimide, Tetracene diimide, Pentacene diimide | Organic Semiconductors | Absorbance maxima were significantly redshifted compared to the parent NDI. rylene-wang.com |
This compound Derivatives in Chemical Sensor Development (e.g., Anion Sensors)
The unique photophysical properties of this compound derivatives, such as strong fluorescence and photostability, make them ideal candidates for the development of chemical sensors. nih.gov These sensors can detect a variety of analytes, including anions, with high selectivity and sensitivity.
A notable area of research is the design of this compound-based fluorescent sensors for anion detection. For example, a this compound-substituted 1,2,3-triazole-based fluorescent sensor has been developed that exhibits a "turn-on" yellow fluorescence response specifically in the presence of fluoride (B91410) ions. mdpi.com The interaction between the sensor molecule and the fluoride anion occurs through the phenolic group and the triazole proton of the sensor, leading to the observed fluorescence. mdpi.com
Another approach involves the use of a this compound-based receptor which shows a distinct color change from light green to red upon the addition of acetate, fluoride, and dihydrogen phosphate (B84403) anions. researchgate.net This colorimetric response allows for naked-eye detection of these anions. researchgate.net The sensing mechanism in this case is attributed to the formation of a hydrogen bonding complex between the receptor and the anion, or deprotonation of the receptor by the anion. researchgate.net
The development of these sensors is significant for various applications, including the monitoring of fluoride levels in water, which is important for public health, and the detection of anions that can indicate the presence of harmful substances like nerve agents. mdpi.comresearchgate.net The ability to create sensors with high selectivity for specific anions, even in the presence of other competing ions, is a key focus of current research. researchgate.net
The following table provides examples of this compound-based anion sensors and their characteristics.
| Sensor Type | Target Anion(s) | Detection Method |
| This compound-based 1,2,3-triazole fluorescent sensor | Fluoride (F⁻) | "Turn-on" yellow fluorescence. mdpi.com |
| This compound-based receptor L | Acetate (AcO⁻), Fluoride (F⁻), Dihydrogen Phosphate (H₂PO₄⁻) | Colorimetric change from light green to red. researchgate.net |
| This compound-based chemosensor | Fluoride, Cyanide, Nitroaromatic explosives | Emission quenching and absorption enhancement. researchgate.net |
| This compound derivative fluorescent probe | Aluminum (Al³⁺) | "Turn-on" fluorescence. nih.govmdpi.com |
| This compound-based turn-on fluorescent probe | Zinc (Zn²⁺) | Fluorescence enhancement. tandfonline.com |
Research on this compound as a Component in Polymer Science
This compound's rigid and aromatic structure is being leveraged in polymer science to create materials with enhanced thermal stability, porosity, and specific functionalities. The incorporation of this compound units into polymer backbones can lead to polymers with unique properties suitable for a range of advanced applications.
One area of active research is the synthesis of this compound-based porous polymers. For instance, this compound-based polyaminal networks have been prepared through a one-pot polycondensation method. mdpi.com These polymers have shown excellent CO₂ uptake capacity and selective adsorption of heavy metal cations like Pb(II). mdpi.com The introduction of this compound into the polymer network enhances its porosity, which is crucial for these applications. mdpi.com
Another approach involves the use of this compound in the synthesis of highly porous polymers through Friedel–Crafts crosslinking. mdpi.comnih.gov These polymers can be functionalized with groups like -OH, -SO₃H, and -NO₂ to tailor their properties and to serve as supports for catalysts. mdpi.comnih.gov For example, palladium supported on this compound-based polymers has been shown to be an efficient catalyst for Suzuki cross-coupling reactions. nih.gov
Furthermore, this compound-containing phthalonitrile (B49051) polymers have been developed that exhibit excellent processability and high-temperature properties. researchgate.net By incorporating a symmetrical rigid this compound ring structure into the polymer, researchers have been able to create resins with low melting points and wide processing windows, which are desirable for manufacturing high-performance composites. researchgate.net These polymers also demonstrate remarkable thermal stability, with degradation temperatures above 470°C. researchgate.net
The versatility of this compound as a building block in polymer chemistry opens up possibilities for creating novel materials with tailored properties for applications in gas separation, catalysis, and high-temperature structural components.
This compound as a Precursor in Agrochemical Research
This compound and its derivatives have long been used in the agricultural sector, primarily as insecticides and wetting agents. researchgate.net this compound itself was a primary ingredient in mothballs, used to protect textiles from moth larvae. knowde.com Its vapors are toxic to many insects in both adult and larval forms. orst.edu
In modern agrochemical research, this compound serves as a precursor for the synthesis of more complex and targeted active ingredients. wikipedia.org For instance, naphthoxyacetic acids, which are derived from this compound, are useful agrichemicals. wikipedia.org Another significant application is the production of the insecticide carbaryl (B1668338) (1-naphthyl-N-methylcarbamate). nih.gov
The use of this compound derivatives also extends to being surfactants and dispersants in pesticide formulations, which helps in the effective application and distribution of the active ingredients. wikipedia.org Alkyl this compound sulfonates, for example, are used as non-detergent surfactants that effectively disperse colloidal systems in aqueous media for agricultural applications. wikipedia.org
While the direct use of this compound as a fumigant has decreased, its role as a fundamental building block for the synthesis of various agrochemicals remains significant. nih.govresearchgate.net Research continues to explore new this compound-based compounds with improved efficacy and better environmental profiles for crop protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
